Wushanicaritin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wushanicaritin est un composé polyphénolique naturel présent dans le genre végétal Epimedium. Il a suscité un intérêt considérable en raison de ses puissantes propriétés antioxydantes et neuroprotectrices. Ce composé s'est montré prometteur dans divers domaines de la recherche scientifique, en particulier dans le traitement des maladies neurologiques telles que la maladie d'Alzheimer, la sclérose en plaques et la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Wushanicaritin peut être synthétisée par diverses réactions chimiques impliquant la modification de son composé parent, l'icaritine. Les voies de synthèse impliquent généralement des réactions d'hydroxylation, de méthylation et de glycosylation. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs tels que le palladium sur carbone et de réactifs comme l'iodure de méthyle et l'hydroxyde de sodium .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé à partir de plantes d'Epimedium. Le processus d'extraction comprend l'extraction par solvant, la purification par chromatographie sur colonne et la cristallisation. Le rendement et la pureté de la this compound peuvent être optimisés en ajustant la composition du solvant et le temps d'extraction .

Analyse Des Réactions Chimiques

Types de réactions

La Wushanicaritin subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels dans la this compound par d'autres groupes, conduisant à la formation de divers dérivés

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'iodure de méthyle et l'hydroxyde de sodium sont couramment utilisés

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound. Ces dérivés peuvent présenter des activités biologiques différentes et peuvent être utilisés dans des recherches complémentaires .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des polyphénols et développer de nouvelles méthodes de synthèse.

Biologie : La this compound est étudiée pour ses propriétés antioxydantes et anti-inflammatoires, qui sont bénéfiques dans divers systèmes biologiques.

Médecine : Le composé s'est avéré prometteur dans le traitement des maladies neurologiques en raison de ses effets neuroprotecteurs.

Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes moléculaires :

Activité antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif dans les cellules.

Effets neuroprotecteurs : La this compound maintient le système de défense antioxydant enzymatique et la fonction mitochondriale.

Propriétés anti-inflammatoires : Le composé inhibe la production de cytokines pro-inflammatoires et réduit l'inflammation dans divers systèmes biologiques.

Applications De Recherche Scientifique

Neuroprotective Effects

Wushanicaritin exhibits significant neuroprotective properties, primarily demonstrated through its ability to counteract oxidative stress and apoptosis in neuronal cells. A study utilizing PC-12 cells (a neuronal model) showcased that this compound effectively inhibited glutamate-induced neurotoxicity. The compound demonstrated an EC50 value of 3.87 μM, outperforming quercetin in neuroprotection .

Anti-Inflammatory Properties

This compound has shown promising anti-inflammatory effects in various models. Research indicates that it can inhibit the CD14/Toll-like receptor 4 signaling pathway in human immune cells, particularly monocytes, which is crucial for mediating inflammatory responses .

In Vivo Studies

In murine macrophage cell lines and mouse models of inflammation, this compound displayed significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antitumor Activity

Recent investigations have revealed that this compound can enhance the efficacy of certain chemotherapeutic agents. For instance, when combined with ganciclovir (an antiviral drug), this compound exhibited synergistic effects, leading to increased apoptosis in extranodal NK/T-cell lymphoma cells compared to either agent alone .

Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for evaluating its therapeutic potential. Studies have characterized its glucuronidation by human liver microsomes, identifying key enzymes involved in its metabolism. This research is essential for predicting drug interactions and optimizing dosing regimens in clinical settings .

Summary Table of Applications

Mécanisme D'action

Wushanicaritin exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.

Neuroprotective Effects: this compound maintains the enzymatic antioxidant defense system and mitochondrial function.

Anti-inflammatory Properties: The compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in various biological systems.

Comparaison Avec Des Composés Similaires

La Wushanicaritin est comparée à d'autres composés similaires tels que l'icaritine et la quercétine :

Liste des composés similaires

- Icaritine

- Quercétine

- Kaempférol

- Lutéoline

La this compound se distingue par ses puissantes propriétés neuroprotectrices et antioxydantes, ce qui en fait un composé prometteur pour des recherches et un développement supplémentaires .

Activité Biologique

Wushanicaritin, a natural polyphenolic compound derived from Epimedium, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, antioxidant effects, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

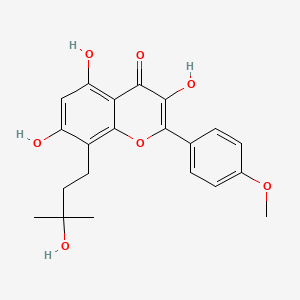

1. Chemical Structure and Properties

This compound is classified as a prenylated flavonoid. Its structure enhances its bioavailability and biological activity compared to non-prenylated flavonoids. The presence of a 3-OH-3-methylbutyl group at C-8 is crucial for its intercellular antioxidant activity.

2. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress.

Key Findings:

- DPPH Radical Scavenging: this compound demonstrated DPPH radical scavenging activity comparable to that of vitamin C, indicating its potential as a strong antioxidant agent .

- Cellular Antioxidant Activity (CAA): In vitro studies revealed that this compound had an EC50 value of 15.86 µM against peroxyl radicals, outperforming icaritin and showing similar efficacy to quercetin .

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (µM) | DPPH Scavenging Activity |

|---|---|---|

| This compound | 15.86 | Comparable to Vitamin C |

| Quercetin | 6.99 | High |

| Icaritin | N/A | Minimal |

3. Neuroprotective Effects

Research indicates that this compound possesses significant neuroprotective effects, particularly against glutamate-induced neurotoxicity in neuronal models such as PC-12 cells.

Mechanisms of Action:

- Reduction in Apoptosis: this compound significantly reduced lactate dehydrogenase release and reactive oxygen species generation, which are markers of cell damage and apoptosis .

- Mitochondrial Protection: It maintained mitochondrial function and prevented the loss of mitochondrial membrane potential, highlighting its role in cellular energy homeostasis .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control (No Treatment) | This compound (5 µM) |

|---|---|---|

| LDH Release | High | Significantly Lowered |

| ROS Generation | High | Significantly Reduced |

| Apoptotic Cell Count | High | Significantly Lowered |

| Mitochondrial Membrane Potential | Normal | Maintained |

4. Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects both in vitro and in vivo. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in inflammatory diseases.

Research Insights:

- Studies have shown that this compound can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in conditions characterized by inflammation .

5. Metabolism and Pharmacokinetics

Understanding the metabolism of this compound is crucial for evaluating its pharmacological efficacy.

Glucuronidation Studies:

- This compound undergoes extensive glucuronidation in human liver microsomes, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes such as UGT1A1 and UGT1A3 .

- The intrinsic clearance values indicate significant species differences in metabolism, impacting pharmacokinetics across different organisms.

Table 3: Glucuronidation Kinetics

| Enzyme | Substrate Clearance (mL/min/mg) | Contribution (%) |

|---|---|---|

| UGT1A1 | 0.16 | 51.2 |

| UGT1A3 | 0.38 | 26.0 |

| UGT1A9 | 0.27 | 9.6 |

| UGT2B7 | 0.002 | 1.1 |

Propriétés

Formule moléculaire |

C21H22O7 |

|---|---|

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H22O7/c1-21(2,26)9-8-13-14(22)10-15(23)16-17(24)18(25)19(28-20(13)16)11-4-6-12(27-3)7-5-11/h4-7,10,22-23,25-26H,8-9H2,1-3H3 |

Clé InChI |

VAYWXTLNNGACLF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)O |

Synonymes |

wushanicaritin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.